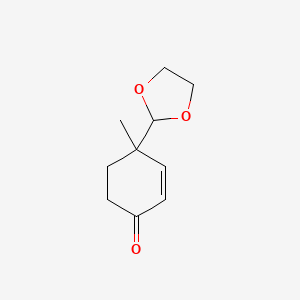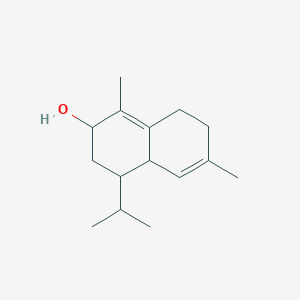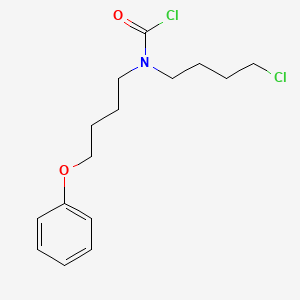
(4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride is a chemical compound with the molecular formula C10H13ClO. It is known for its unique structure, which includes both chlorobutyl and phenoxybutyl groups attached to a carbamyl chloride moiety. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride typically involves the reaction of 4-chlorobutyl chloride with 4-phenoxybutylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamyl chloride group. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxy group can undergo oxidation to form phenolic derivatives.
Reduction Reactions: The carbamyl chloride group can be reduced to form corresponding amines
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of phenolic compounds.
Reduction: Formation of primary or secondary amines
Applications De Recherche Scientifique
(4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbamyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The phenoxy group can interact with hydrophobic pockets in proteins, influencing their activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenoxybutyl chloride: Similar structure but lacks the carbamyl chloride group.
4-Chlorobutyl phenyl ether: Similar structure but lacks the phenoxybutyl group.
(4-Chlorobutyl)(4-phenoxybutyl)amine: Similar structure but the carbamyl chloride group is replaced with an amine group
Uniqueness
(4-Chlorobutyl)(4-phenoxybutyl)carbamyl chloride is unique due to the presence of both chlorobutyl and phenoxybutyl groups attached to a reactive carbamyl chloride moiety. This combination of functional groups provides a versatile platform for various chemical modifications and applications in different scientific fields .
Propriétés
Numéro CAS |
112879-47-7 |
|---|---|
Formule moléculaire |
C15H21Cl2NO2 |
Poids moléculaire |
318.2 g/mol |
Nom IUPAC |
N-(4-chlorobutyl)-N-(4-phenoxybutyl)carbamoyl chloride |
InChI |
InChI=1S/C15H21Cl2NO2/c16-10-4-5-11-18(15(17)19)12-6-7-13-20-14-8-2-1-3-9-14/h1-3,8-9H,4-7,10-13H2 |
Clé InChI |
IDSUCHCEGOSDQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCCCN(CCCCCl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


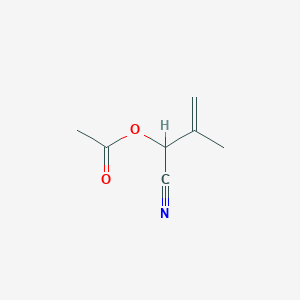
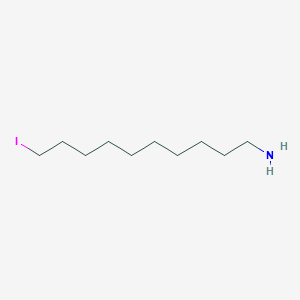

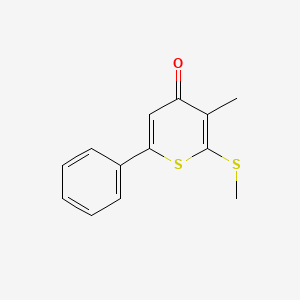
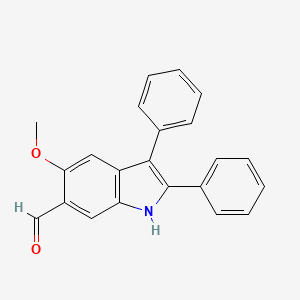
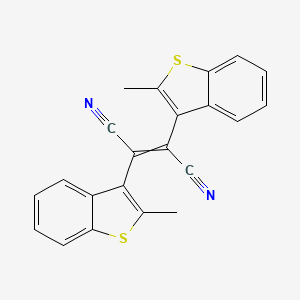
![(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride](/img/structure/B14303860.png)
![Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate](/img/structure/B14303863.png)
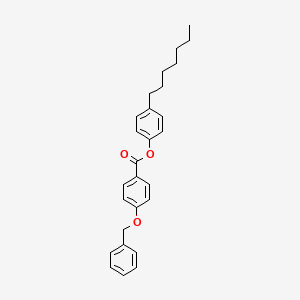
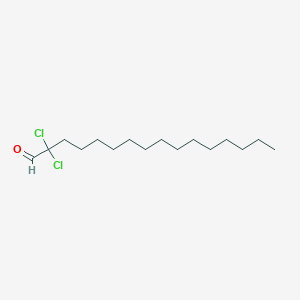
![3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14303880.png)
![1,1'-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene)](/img/structure/B14303881.png)
